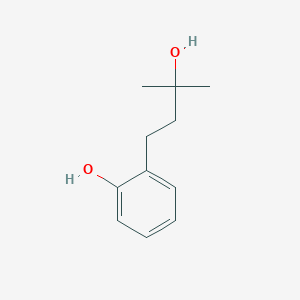

2-(3-Hydroxy-3-methylbutyl)phenol

Overview

Description

2-(3-Hydroxy-3-methylbutyl)phenol is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Phenolic compounds often interact with proteins and enzymes, potentially altering their function .

Mode of Action

Without specific information on “2-(3-Hydroxy-3-methylbutyl)phenol”, it’s difficult to detail its mode of action. Phenolic compounds can act as antioxidants, neutralizing harmful free radicals, or they may interact with cellular signaling pathways .

Biochemical Pathways

Phenolic compounds can influence a variety of pathways, depending on their specific structure and the cells they interact with .

Pharmacokinetics

Phenolic compounds, in general, can be absorbed in the gastrointestinal tract, metabolized in the liver, and excreted in urine .

Result of Action

Depending on its specific targets and mode of action, it could potentially influence cell growth, oxidative stress, inflammation, and other cellular processes .

Biological Activity

2-(3-Hydroxy-3-methylbutyl)phenol, also known by its chemical formula C₁₁H₁₆O₂ and CAS Number 4167-73-1, is an organic compound characterized by a phenolic structure with a branched hydroxyalkyl substituent. This compound has attracted attention due to its potential antioxidant , antimicrobial , and anti-inflammatory properties, which are largely attributed to the presence of the hydroxyl group in its structure.

Chemical Structure and Properties

The molecular structure of this compound includes a hydroxyl group (-OH) attached to a phenyl ring, enhancing its reactivity and biological activity compared to simpler phenolic compounds. The branched hydroxyalkyl group improves its solubility, making it more bioavailable in biological systems.

Antioxidant Properties

Research indicates that phenolic compounds like this compound can neutralize free radicals, thereby protecting cells from oxidative stress. The ability of this compound to donate hydrogen atoms in redox reactions is crucial for its antioxidant activity. Studies have shown that similar phenolic compounds exhibit significant antioxidant effects, which may be beneficial in preventing oxidative damage in various diseases .

Anti-inflammatory Effects

In addition to antioxidant and antimicrobial activities, phenolic compounds are often investigated for their anti-inflammatory properties. The presence of the hydroxyl group contributes to these effects by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines. While specific studies on this compound are still emerging, the general trend among structurally similar compounds suggests potential benefits in inflammatory conditions .

Although detailed mechanisms specific to this compound remain under investigation, it is hypothesized that its interactions with cellular components such as proteins and nucleic acids play a significant role in mediating its biological effects. Understanding these interactions is essential for evaluating the safety and efficacy of this compound in therapeutic applications.

Case Studies

While direct case studies specifically focusing on this compound are scarce, research on related compounds provides valuable insights into its potential applications:

- Antioxidant Activity : A study evaluating various phenolic extracts showed that compounds with similar structures exhibited IC50 values ranging from 200 μg/mL to lower concentrations depending on their structure and substituents .

- Antimicrobial Studies : Research has indicated that certain phenolic compounds can significantly reduce bacterial viability in vitro, suggesting that derivatives like this compound may have similar effects against pathogens like MRSA .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H16O2

- Molecular Weight : 180.24 g/mol

- CAS Number : 4237-73-4

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution. These reactions can lead to the formation of different derivatives that may have distinct applications.

Scientific Research Applications

1. Organic Synthesis

- 2-(3-Hydroxy-3-methylbutyl)phenol serves as an intermediate in the synthesis of other organic compounds. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry for developing new materials and compounds.

2. Biological Studies

- The compound is utilized in studies involving enzyme interactions and metabolic pathways. Its hydroxyl group can engage in hydrogen bonding, influencing biological activity and interactions with biomolecules.

3. Pharmacological Research

- Research has explored its potential therapeutic effects, particularly its antioxidant properties. It may have implications for treating oxidative stress-related diseases by scavenging reactive oxygen species (ROS) and chelating metal ions.

4. Industrial Applications

- In the chemical industry, it is used as a building block for synthesizing antioxidants and UV stabilizers for polymers and plastics. This application is critical for enhancing the durability and longevity of plastic products exposed to environmental factors.

Case Study 1: Antioxidant Properties

A study investigated the antioxidant capacity of this compound in vitro. The results indicated that the compound effectively reduced oxidative stress markers in cell cultures exposed to ROS. This finding suggests potential applications in nutraceuticals aimed at preventing oxidative damage.

Case Study 2: Synthesis of Derivatives

Research demonstrated that this compound could be used as a precursor to synthesize novel phenolic compounds with enhanced biological activities. These derivatives were evaluated for their potential as anti-inflammatory agents, showing promising results in preclinical models.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(3-Hydroxy-3-methylbutyl)phenol using Grignard reagents?

The synthesis typically involves reacting dihydrocoumarin with methylmagnesium chloride in anhydrous tetrahydrofuran (THF) at 0–20°C, followed by slow warming to room temperature and stirring overnight. Quenching with ice-cold 1N H₂SO₄ and extraction with diethyl ether yields the product with high purity (94–100%). Key factors include maintaining anhydrous conditions, controlled temperature, and stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is critical for structural confirmation. For example, ¹H NMR in (CD₃)₂CO reveals characteristic peaks at δ 8.22 (broad singlet, phenolic -OH) and δ 1.22 (s, 6H, geminal methyl groups). Elemental analysis (e.g., C 73.28%, H 8.97%) complements spectroscopic data to validate purity .

Q. How can researchers validate the purity of this compound after synthesis?

Purity is confirmed via thin-layer chromatography (TLC; Rf 0.37 in EtOAc:Hexane 1:1) and elemental analysis. Discrepancies between calculated and observed elemental composition (e.g., C/H ratios) indicate impurities, necessitating recrystallization or column chromatography .

Advanced Research Questions

Q. How can computational methods predict hydrogen bonding and conformational stability in this compound derivatives?

Density Functional Theory (DFT) calculations model intramolecular interactions, such as O–H⋯N hydrogen bonds observed in structurally analogous compounds (e.g., pyrazole-phenol systems). These studies predict dihedral angles and stabilization energies, aiding in understanding substituent effects on molecular conformation .

Q. What experimental strategies resolve yield discrepancies in multi-step syntheses of this compound?

Variations in yield (e.g., 94% vs. 100%) may arise from differences in reagent purity, reaction time, or workup procedures. Systematic optimization involves adjusting molar ratios (e.g., methylmagnesium chloride:dihydrocoumarin), monitoring reaction progress via TLC, and ensuring thorough acid quenching to prevent byproduct formation .

Q. How do reaction conditions influence the stereochemical outcomes of Grignard-based syntheses?

Temperature control during Grignard addition (0°C initial vs. room temperature) minimizes side reactions like over-alkylation. Steric effects from the 3-methylbutyl group may favor specific regioisomers, which can be analyzed via NOESY NMR or X-ray crystallography in derivatives .

Q. What methodologies assess the bioactivity of this compound in agrochemical or pharmaceutical contexts?

Structure-activity relationship (SAR) studies compare derivatives with varying substituents (e.g., fluorinated analogs in ). In vitro assays (e.g., enzyme inhibition, cytotoxicity) combined with molecular docking simulations identify potential bioactive conformers. For example, fluorine substitutions enhance metabolic stability in similar phenolic compounds .

Properties

IUPAC Name |

2-(3-hydroxy-3-methylbutyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,13)8-7-9-5-3-4-6-10(9)12/h3-6,12-13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULLBXYBMZDZKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=CC=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381208 | |

| Record name | 2-(3-hydroxy-3-methylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4167-73-1 | |

| Record name | 2-(3-hydroxy-3-methylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.